1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the thiophene ring: This step might involve the use of thiophene-3-carboxaldehyde in a condensation reaction.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: H2/Pd-C (Palladium on carbon), LiAlH4 (Lithium aluminium hydride).
Substitution: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole and thiophene moieties could play a role in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxypropyl)urea: Lacks the thiophene ring, which might affect its biological activity.
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-thiophen-3-yl)propyl)urea: Lacks the hydroxyl group, which could influence its reactivity and solubility.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and thiophene moieties, which could confer distinct electronic and biological properties compared to similar compounds.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a complex organic compound featuring a distinctive combination of a benzo[d][1,3]dioxole moiety and a thiophene ring. This unique structure contributes to its potential biological activities, making it a candidate for various medicinal applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be characterized by its following structural formula:
This structure includes:
- Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
- Thiophene ring : Enhances the compound's reactivity and biological interaction.
- Urea functional group : Contributes to its solubility and binding affinity with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Potential :
A study investigated the effects of this compound on various cancer cell lines, including Mia PaCa-2 and PANC-1. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways . -
Enzyme Interaction :
The compound was tested for its inhibitory effects on cyclooxygenase enzymes (COX-I and COX-II). It demonstrated selective inhibition of COX-II, suggesting potential as an anti-inflammatory agent .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-12(10-4-6-22-8-10)3-5-16-15(19)17-11-1-2-13-14(7-11)21-9-20-13/h1-2,4,6-8,12,18H,3,5,9H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHFSAFZMXTDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.